2-[(3-Hydroxypropyl)amino]propanenitrile
Description
Properties
IUPAC Name |
2-(3-hydroxypropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJYUIKIPFZJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-Hydroxypropyl)amino]propanenitrile, also known as 3-hydroxypropylaminopropanenitrile, is a compound with significant biological activity due to its structural properties. Its molecular formula is C₆H₁₂N₂O, and it has a molecular weight of 128.17 g/mol. This compound is of interest in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₆H₁₂N₂O
- Molecular Weight : 128.17 g/mol
- InChI : InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H₂
This compound features a hydroxyl group and an amino group, which contribute to its biological reactivity and interaction with various biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain nitriles can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress in malignant cells .
Case Study: Methyl Derivatives
A study focusing on methyl derivatives of similar compounds demonstrated promising anticancer results, suggesting that structural modifications can enhance biological efficacy. The research highlighted the importance of the hydroxyl and amino functional groups in mediating these effects .
Antimicrobial Activity
In addition to anticancer properties, this compound may also possess antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes. This makes them potential candidates for developing new antimicrobial agents .
Cytotoxic Effects
The cytotoxic effects of this compound have been evaluated in various assays. For example, hemolysis assays indicated that at high concentrations (e.g., 50 μM), compounds structurally related to this compound can significantly inhibit cellular secretion mechanisms in pathogenic bacteria . This suggests a potential application in treating infections caused by resistant strains.
Research Findings Summary
Scientific Research Applications
Scientific Research Applications
1. Chemical Intermediates:
2-[(3-Hydroxypropyl)amino]propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as oxidation, reduction, and substitution.
2. Biological Research:
The compound is being investigated for its potential roles in biochemical pathways. Its structure allows it to interact with enzymes and receptors, making it a candidate for studying enzyme mechanisms and metabolic pathways.
3. Medicinal Chemistry:
Research is ongoing to explore its therapeutic properties. For instance, it has been considered as a precursor in drug synthesis, particularly for antiviral agents targeting HIV .
4. Industrial Applications:
In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique functionalities make it suitable for various applications in chemical manufacturing.
Reaction Types and Mechanisms
The compound can undergo several types of reactions:
- Oxidation: The hydroxypropyl group can be oxidized to form carbonyl compounds.
- Reduction: The nitrile group can be reduced to yield amines.
- Substitution: The amino group can engage in nucleophilic substitution reactions with various electrophiles.
Case Study 1: Antiviral Activity
A study explored the optimization of compounds related to this compound for their antiviral activity against HIV-1. Modifications to the molecular structure were made to improve selectivity and reduce cytotoxicity while maintaining efficacy against viral entry .
| Compound | IC50 (nM) | Cytotoxicity | Selectivity Index |
|---|---|---|---|
| NBD-11021 | 89 | High | Low |
| NBD-14270 | 45 | Moderate | Improved |
Case Study 2: Biochemical Pathways
In another investigation, researchers examined how this compound interacts with specific enzymes involved in metabolic pathways. The study highlighted its potential to modulate enzyme activity through hydrogen bonding interactions facilitated by the hydroxyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-[(3-Hydroxypropyl)amino]propanenitrile, differing primarily in substituent groups, which influence their physicochemical properties and applications.
Structural and Functional Group Analysis
Table 1: Key Properties of 3-[(3-Hydroxypropyl)amino]propanenitrile and Analogs
Detailed Comparisons
3-[(3-Morpholinopropyl)amino]propanenitrile (CAS: 102440-39-1)
- Structural Difference: Replaces the hydroxypropyl group with a morpholine ring attached to a propyl chain.
- Implications: The morpholine group is commonly utilized in pharmaceuticals for its bioavailability-enhancing properties.
3-[2-Cyanoethyl(propyl)amino]propanenitrile (CAS: 1555-59-5)
- Structural Difference: Features a propyl group and a cyanoethyl substituent, introducing two nitrile groups.
- Implications : The dual nitrile functionality enhances reactivity in nucleophilic addition or cyclization reactions. Evidence highlights its use as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-rich heterocycles .
3,3′-[[3-(Dimethylamino)propyl]imino]bispropanenitrile (EINECS: 275-331-9)
Physicochemical and Application-Based Insights
- Solubility: The hydroxyl group in 3-[(3-Hydroxypropyl)amino]propanenitrile likely improves aqueous solubility compared to the more lipophilic morpholine and cyanoethyl analogs.
- Reactivity: Nitriles generally participate in hydrolysis, reduction, and cycloaddition reactions. The hydroxypropyl group may stabilize intermediates via hydrogen bonding, whereas morpholine and dimethylamino groups could alter reaction pathways through steric or electronic effects.
- Toxicity: Nitriles are often associated with toxicity (e.g., cyanide release upon degradation), necessitating careful handling. No specific safety data is provided in the evidence, but standard nitrile precautions apply .
Preparation Methods
Nucleophilic Substitution Reaction
The most common and straightforward method to prepare 2-[(3-Hydroxypropyl)amino]propanenitrile involves the nucleophilic substitution of a halogenated nitrile by a suitable amine. Typically, this reaction proceeds as follows:
- Starting materials: A halogenated propanenitrile (e.g., 3-chloropropanenitrile) and 3-aminopropanol or a similar amine with a hydroxypropyl group.
- Reaction conditions: The reaction is carried out in the presence of a base to neutralize the formed acid and promote nucleophilic substitution.
- Solvents: Common solvents include polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) or alcoholic solvents.
- Base selection: Inorganic bases such as alkali metal hydroxides (e.g., sodium hydroxide), carbonates, or bicarbonates are typically used.
This approach results in the substitution of the halogen atom by the amino group bearing the hydroxypropyl side chain, yielding the target compound.
Condensation and Hydrolysis Steps
In more complex synthetic schemes, such as those described in patent literature, the preparation of this compound derivatives involves:
- Condensation: Reaction of an amine-containing intermediate with a nitrile compound under controlled conditions.
- Formation of acid addition salts: Treatment of intermediates with suitable acids (e.g., acetic acid) to form stable acid addition salts.
- Base treatment and isolation: Subsequent treatment with bases like sodium hydroxide in organic solvents (e.g., toluene) to isolate the pure nitrile compound.
- Hydrolysis: Controlled hydrolysis of nitrile groups in the presence of bases and oxidizing agents to modify or purify the compound.
These steps are crucial for obtaining high purity and yield, especially when preparing derivatives or complex analogs of the compound.
Detailed Preparation Methods with Data Table
| Step No. | Process Description | Reagents/Conditions | Solvent Type | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution of halogenated nitrile by amine | Halogenated propanenitrile, 3-aminopropanol, base (NaOH, K2CO3) | Polar aprotic (DMF, DMSO) or alcoholic solvents | Base neutralizes acid byproduct, promotes substitution |
| 2 | Formation of acid addition salt | Acetic acid or other suitable acid | Alcoholic or ester solvents | Stabilizes intermediate for purification |
| 3 | Treatment with base to isolate pure compound | Sodium hydroxide or other alkali base | Toluene, cyclohexane-water mixtures | Facilitates salt dissociation and isolation |
| 4 | Hydrolysis of nitrile group (optional) | Base (NaOH), oxidizing agent | Dimethyl sulfoxide or polar solvents | Converts nitrile to carboxylic acid or amide if needed |
| 5 | Purification and crystallization | Solvent removal, filtration, cooling | Hydrocarbon solvents (e.g., n-hexane) | Improves purity and isolates solid form |
Research Findings and Optimization Notes
Base and solvent choice: The selection of base and solvent critically affects yield and purity. Alkali metal hydroxides and carbonates are preferred bases due to their efficiency in promoting nucleophilic substitution and hydrolysis steps. Polar aprotic solvents enhance nucleophilicity and solubility of reactants, improving reaction rates and outcomes.
Phase transfer catalysts: In some advanced processes, phase transfer catalysts are employed to facilitate reactions between reagents in different phases, enhancing conversion rates.
Temperature control: Reactions are typically conducted under controlled temperatures to avoid side reactions and decomposition. Elevated temperatures (e.g., 50–100°C) may be used for substitution and hydrolysis steps, while crystallization steps require cooling.
Purification techniques: Crystallization from hydrocarbon solvents such as n-pentane or cyclohexane is effective for isolating the compound in high purity. Filtration and solvent removal techniques are standard.
Safety considerations: Standard laboratory safety protocols must be followed due to the reactive nature of nitriles and amines. Use of gloves, goggles, and proper ventilation is mandatory.
Q & A
Q. Advanced Research Focus
- Oxidative Degradation : Use H₂O₂ or metal catalysts to simulate oxidation; LC-MS identifies quinone derivatives.
- Reductive Degradation : Sodium borohydride reduces nitriles to amines, monitored via GC-MS. Kinetic modeling (e.g., pseudo-first-order rate constants) quantifies degradation rates .
How is purity assessed, and what analytical thresholds are acceptable?
Q. Basic Research Focus
- HPLC/GC : Purity ≥95% with baseline separation of peaks.
- Melting Point : Sharp range (e.g., ±1°C deviation) indicates homogeneity.
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .
What in vitro models study metabolic interactions with hepatic enzymes?
Q. Advanced Research Focus
- Hepatic Microsomes : Incubate with NADPH to assess cytochrome P450-mediated metabolism.
- LC-MS/MS : Identifies phase I/II metabolites.
- CYP Inhibition Assays : IC₅₀ values determine enzyme inhibition potential .
What safety protocols are essential during experiments?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Waste Management : Segregate chemical waste for professional disposal .
How can SAR studies enhance pharmacological activity?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
